molecular formula C6H3Cl3O5 B1241270 2,3,5-Trichloromaleylacetic acid

2,3,5-Trichloromaleylacetic acid

Cat. No. B1241270
M. Wt: 261.4 g/mol
InChI Key: ADCWUQBAGPEBME-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-trichloromaleylacetic acid is an oxo dicarboxylic acid and an organochlorine compound. It derives from a 2-hexenedioic acid.
2, 3, 5-Trichloromaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2, 3, 5-Trichloromaleylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5-Trichloromaleylacetate can be biosynthesized from 2-hexenedioic acid.

Scientific Research Applications

1. Reagent for Determination of Thorium

2,4,5-Trichlorophenoxyacetic acid, a compound related to 2,3,5-Trichloromaleylacetic acid, has been used as a reagent for the determination of thorium. It offers advantages over 2,4-dichlorophenoxyacetic acid due to its ability to precipitate thorium at lower pH values and effectively separate thorium from various elements like Ca, Ba, Sr, Zn, and others (Datta, 1956).

2. Adsorption Studies and Pesticide Sensitive Electrodes

The adsorption behavior of 2,4,5-Trichlorophenoxyacetic acid on poly-o-toluidine Zr(IV) phosphate has been studied. This compound has applications in forestry and agriculture as a systemic herbicide. The study focused on determining various thermodynamic parameters, indicating its effectiveness for adsorption from aqueous solutions. This research also led to the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).

3. Electrochemical Degradation Studies

Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation highlighted its degradation in acidic solutions. The study is significant for understanding the removal of such compounds from environmental samples (Boye, Dieng, & Brillas, 2003).

4. Biodegradation in Polluted Aquifers

Chloroaniline compounds, closely related to 2,3,5-Trichloromaleylacetic acid, undergo biodegradation in polluted aquifers under methanogenic conditions. This process involves sequential reductive dehalogenation, catalyzed by microorganisms, suggesting potential bioremediation approaches (Kuhn & Suflita, 1989).

properties

Product Name

2,3,5-Trichloromaleylacetic acid

Molecular Formula

C6H3Cl3O5

Molecular Weight

261.4 g/mol

IUPAC Name

(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid

InChI

InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1-

InChI Key

ADCWUQBAGPEBME-UPHRSURJSA-N

Isomeric SMILES

C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl

Canonical SMILES

C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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